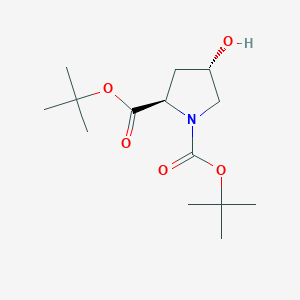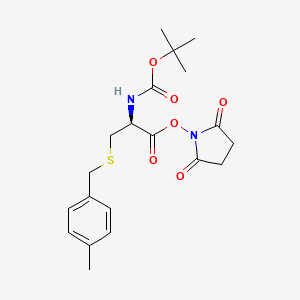
27072-45-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
27072-45-3 is an organic compound with a wide range of uses in scientific research. It is a small molecule that has been studied extensively for its potential applications in both biochemical and physiological studies.
Scientific Research Applications
Flow Cytometry
FITC is extensively used in flow cytometry to label cells, proteins, and antibodies. Its ability to bind covalently to the amine groups of biomolecules makes it an ideal fluorescent probe for identifying and quantifying cell populations, cellular components, and biomarkers .
Immunocytochemistry
In immunocytochemistry, FITC conjugates serve as fluorescent markers for the visualization of proteins, antigens, and other molecules within cells. This application is crucial for studying cellular processes and understanding disease mechanisms at the molecular level .
Immunohistochemistry
FITC’s high fluorescence efficiency is leveraged in immunohistochemistry to stain tissue sections. It helps in the detection of specific protein expressions in tissues, aiding in the diagnosis and research of various pathological conditions .
Fluorescence Microscopy
As a fluorescent dye, FITC is used in fluorescence microscopy to stain specimens. It allows researchers to observe the structure and function of cells, tissues, and organelles with high specificity and sensitivity .
Fluorescence in situ Hybridization (FISH)
In FISH, FITC-labeled probes are used to detect and localize the presence or absence of specific DNA sequences on chromosomes. This technique is widely used in genetics, cancer research, and microbial identification .
Protein Labeling
FITC reacts with primary amines in proteins to form stable thiourea bonds, making it a popular choice for protein labeling. This application is fundamental in studying protein interactions, structures, and functions .
Lymphatic Mapping in Surgery
A novel application of FITC is in lymphatic mapping during surgeries. It provides real-time visualization of lymphatic vessels and nodes, which is critical in procedures like sentinel lymph node biopsies and in the treatment of lymphedema .
Enzymatic Kinetics
FITC-labeled substrates are used to study enzymatic reactions. The fluorescence change upon substrate cleavage by enzymes allows for real-time monitoring of reaction rates, which is essential in understanding enzyme mechanisms and drug development .
Mechanism of Action
Target of Action
Fluorescein 5(6)-isothiocyanate (FITC), with the CAS number 27072-45-3 , is a derivative of fluorescein and is widely used to attach a fluorescent label to proteins . The primary targets of FITC are proteins, specifically at the primary amines (lysine side chains) .
Mode of Action
FITC interacts with its targets (proteins) via the isothiocyanate group . This group reacts with the amino terminal and primary amines in proteins, effectively tagging the biomolecule with a fluorescein moiety .
Biochemical Pathways
The biochemical pathways affected by FITC are those involving the proteins it labels. The labeling of proteins with FITC allows for the study of these proteins’ locations and functions within cells and tissues . This is particularly useful in applications including fluorescence microscopy, flow cytometry, western blotting, and ELISA .
Pharmacokinetics
It’s known that fitc is soluble in acetone and dmso , which could potentially impact its bioavailability
Result of Action
The result of FITC’s action is the creation of a fluorescent label on proteins . This allows for the visualization of these proteins under specific wavelengths of light . When excited by light at specific wavelengths (around 495 nm), FITC emits a bright green light (around 519 nm) .
Action Environment
FITC is sensitive to light, humidity, and heat . It should be stored under desiccating conditions at -20°C . Its fluorescent properties can be influenced by the pH of the solution it is in . Therefore, the action, efficacy, and stability of FITC can be influenced by environmental factors such as light, temperature, humidity, and pH.
properties
| { "Design of the Synthesis Pathway": "The synthesis of compound '27072-45-3' can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3,5-Dimethylphenol", "Methyl isobutyrate", "Sodium hydroxide", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Copper(II) sulfate pentahydrate", "Sodium bicarbonate", "Ethyl acetate" ], "Reaction": [ "Step 1: The reaction of 3,5-dimethylphenol with methyl isobutyrate in the presence of sulfuric acid and sodium hydroxide to form 3,5-dimethyl-4-(2-methylpropyl)phenol.", "Step 2: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenol with sodium nitrite and hydrochloric acid to form 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite.", "Step 3: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl nitrite with copper sulfate pentahydrate in the presence of sodium bicarbonate to form 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate.", "Step 4: The reaction of 3,5-dimethyl-4-(2-methylpropyl)phenyl carbamate with ethyl acetate in the presence of sodium hydroxide to form the final compound, '27072-45-3'." ] } | |
CAS RN |
27072-45-3 |
Product Name |
27072-45-3 |
Molecular Formula |
C21H11NO5S |
Molecular Weight |
778.76 |
Purity |
97%min |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















